6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
CAS No.: 223109-78-2
Cat. No.: VC21412570
Molecular Formula: C26H22N4O3S
Molecular Weight: 470.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 223109-78-2 |
|---|---|
| Molecular Formula | C26H22N4O3S |
| Molecular Weight | 470.5g/mol |
| IUPAC Name | 6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide |
| Standard InChI | InChI=1S/C26H22N4O3S/c1-17-23(25(32)30-19-11-6-3-7-12-19)24(21-13-8-14-33-21)20(15-27)26(28-17)34-16-22(31)29-18-9-4-2-5-10-18/h2-14,24,28H,16H2,1H3,(H,29,31)(H,30,32) |
| Standard InChI Key | NVUFHZCAOUENQV-UHFFFAOYSA-N |
| SMILES | CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4 |
| Canonical SMILES | CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4 |
Introduction
6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with a molecular formula of C26H22N4O3S and a molar mass of approximately 470.54 g/mol . This compound belongs to the class of dihydropyridine derivatives, which are known for their significant pharmacological properties, including potential antihypertensive and vasodilatory effects.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions, thioether formation, and cyclization processes. One common method for synthesizing dihydropyridines involves the Hantzsch reaction, where a β-ketoester, an aldehyde, and ammonia or an amine react under acidic conditions to form the dihydropyridine skeleton. The reaction conditions must be carefully controlled to optimize yield and selectivity.
Biological Activity and Potential Applications
Dihydropyridines are known to act on calcium channels, leading to vasodilation, which makes them potential candidates for treating hypertension and related cardiovascular diseases. The specific biological activity of 6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide has not been extensively documented, but its structural features suggest potential for interaction with various biological targets.
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